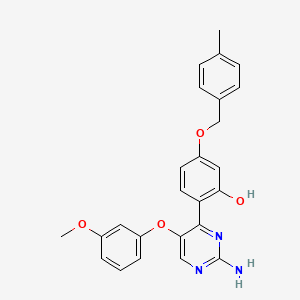

![molecular formula C17H14N4O3S B3006144 N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1206989-09-4](/img/structure/B3006144.png)

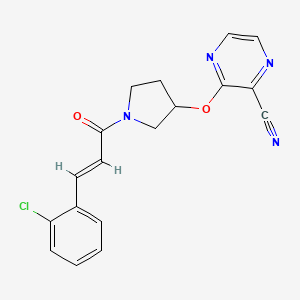

N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Microwave-Assisted Facile Synthesis

The study presented in paper focuses on the synthesis of Schiff's bases containing a thiadiazole scaffold and benzamide groups. These compounds were synthesized using a solvent-free method under microwave irradiation, which is a novel approach to creating such hybrids. The structures of these compounds were confirmed through various spectroscopic methods, including IR, NMR, and mass spectrometry. The synthesized compounds were tested for their anticancer activity against several human cancer cell lines, with some showing promising results and comparable GI50 values to the standard drug Adriamycin. Additionally, a molecular docking study was conducted to predict the mechanism of action, and ADMET properties were assessed, indicating good oral drug-like behavior.

Synthesis and Antimicrobial Activity

In paper , a series of novel 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives were synthesized from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives. These compounds were evaluated for their antimicrobial properties against various bacterial and fungal strains. The study found that the triazolo-thiadiazole derivatives exhibited more significant activity than the oxadiazole derivatives, with moderate to good inhibition at certain concentrations. This suggests that the structural differences between these derivatives play a crucial role in their antimicrobial efficacy.

Development of Potent Serotonin-3 (5-HT3) Receptor Antagonists

Paper describes the development of potent serotonin-3 (5-HT3) receptor antagonists, focusing on the structure-activity relationship (SAR) of N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides. The study explored the influence of different aromatic nuclei on the inhibition of the von Bezold-Jarisch reflex in rats. It was found that the use of a 1H-indazole ring significantly increased the activity of these compounds. The most optimal compound identified through SAR studies was N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide, which showed potent 5-HT3 receptor antagonistic activity, comparable to ondansetron and granisetron.

properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-21-6-7-24-15-5-3-11(9-12(15)17(21)23)18-16(22)10-2-4-13-14(8-10)20-25-19-13/h2-5,8-9H,6-7H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYPMFJTYDOMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![4-[(E)-(8-hydroxyquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B3006064.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)

![2,6-Bis[(dimethylamino)methyl]-4-ethylbenzenol](/img/structure/B3006072.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-4-methylpyrazole-3-carboxylic acid](/img/structure/B3006074.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)